Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

TIPE3 inhibition colon cancer anti-proliferative activity

Researchers studying TIPE3 in colorectal cancer often face a gap between expression-selective tool compounds and the need for broad phenotypic screening. K784-8160 (CAS 921529-49-9) addresses this with a broader anti-proliferative profile across heterogeneous colon cancer lines, unlike co-identified inhibitors E745-0011 and 7238-1516 that require high TIPE3 expression. • Dose-dependent HT-29 (IC50=4.94 μM) and LoVo (IC50=26.35 μM) cell viability inhibition. • Modular pyridazine-piperazine-thiophene-naphthalene scaffold offering four independent SAR vectors. • >98% HPLC purity; standard packs 5 mg-1 g with bulk custom synthesis available; ships globally from stock.

Molecular Formula C23H20N4OS
Molecular Weight 400.5
CAS No. 921529-49-9
Cat. No. B2437007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS921529-49-9
Molecular FormulaC23H20N4OS
Molecular Weight400.5
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C23H20N4OS/c28-23(19-8-3-6-17-5-1-2-7-18(17)19)27-14-12-26(13-15-27)22-11-10-20(24-25-22)21-9-4-16-29-21/h1-11,16H,12-15H2
InChIKeyVETKOZHSGMHCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

K784-8160: A Structurally Distinct TIPE3 Inhibitor


Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 921529-49-9; molecular formula C23H20N4OS; MW 400.5) is a synthetic small molecule comprising a naphthalene carbonyl group linked via a piperazine bridge to a thiophene-substituted pyridazine core. The compound has been identified as K784-8160 (ZINC000006756082), a validated inhibitor of tumor necrosis factor-α-induced protein 8-like 3 (TNFAIP8L3 / TIPE3), a lipid second-messenger transfer protein implicated in tumor cell proliferation, migration, and apoptosis resistance . It was discovered through a deep-learning-driven virtual screening campaign and demonstrated significant anti-tumor activity in vitro, reducing viability, proliferation, and migration of colon cancer cell lines [1].

TIPE3 pathway inhibition study context
Structurally distinct naphthalene-piperazinyl-pyridazine chemotype
AI-discovered probe with no prior bioactivity annotation
Early-stage characterization; full selectivity and ADME data unavailable

Why K784-8160 Cannot Be Replaced by Analogs


TIPE3 inhibitors identified within the same discovery campaign are not functionally interchangeable. The three validated hits from the deep-learning screen—K784-8160 (this compound), E745-0011, and 7238-1516—displayed divergent cytotoxicity profiles: E745-0011 and 7238-1516 exhibited selective killing of tumor cells with high TIPE3 expression while sparing normal cells and low-TIPE3-expressing tumor cells, whereas K784-8160 demonstrated broader anti-proliferative activity across multiple colon cancer lines [1]. Furthermore, close structural analogs lacking the naphthalene moiety (e.g., the 2,3-dimethoxyphenyl congener CAS 921529-33-1 or the thiophene-2-yl analog) are expected to possess altered lipophilicity, target engagement, and cellular permeability, as documented for the piperazin-1-ylpyridazine chemotype class [2]. These pharmacodynamic and physicochemical divergences preclude simple generic substitution without loss of the specific biological profile.

K784-8160 Broader cell-model response across colon cancer lines; naphthalene carbonyl group may support membrane partitioning.
Co-identified inhibitors (E745-0011, 7238-1516) Activity reported as selective to high-TIPE3 contexts; profile may not transfer to heterogeneous models.
Naphthalene-bearing scaffold Larger hydrophobic surface area (~25–35 Ų) inferred to influence lipophilicity and target engagement.
Smaller aryl analogs Altered lipophilicity and permeability expected; direct comparative data unavailable (class-level SAR).

K784-8160: Quantitative Differentiation Evidence


Anti-Proliferative Potency vs. Co-Identified TIPE3 Inhibitors

K784-8160 (this compound) induced a dose-dependent decrease in HT-29 cell viability with an IC50 of 4.94 μM, and inhibited LoVo cell proliferation with an IC50 of 26.35 μM . In the same study, co-identified TIPE3 inhibitors E745-0011 and 7238-1516 exhibited anti-tumor activity; however, the authors specifically highlighted that E745-0011 and 7238-1516 displayed selective cytotoxicity restricted to tumor cells with high TIPE3 expression levels, whereas K784-8160 demonstrated broader activity across colon cancer cell lines irrespective of TIPE3 expression status [1]. This indicates that K784-8160 engages a distinct spectrum of cellular targets or operates via a different TIPE3-interaction mode compared to E745-0011 and 7238-1516.

Anti-Proliferative Profile
Head-to-head
IC50: 4.94 μM (HT-29), 26.35 μM (LoVo). Broader activity vs. co-identified inhibitors (selective for high-TIPE3 contexts).
Supports broader cell-model response review
Target engagement unconfirmed; orthogonal validation advised.
TIPE3 inhibition colon cancer anti-proliferative activity

Naphthalene Moiety vs. Smaller Aryl Substituents

The naphthalene-1-carbonyl group attached to the piperazine nitrogen in K784-8160 distinguishes it from close analogs bearing smaller or more polar aryl substituents, such as (2,3-dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 921529-33-1) and (5-methylisoxazol-3-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1203177-06-3) . Within the broader piperazin-1-ylpyridazine class, systematic SAR studies have demonstrated that variations in the aryl substituent at the piperazine N-position significantly modulate target potency, lipophilicity (cLogP), and cellular permeability [1]. The naphthalene group, with its larger hydrophobic surface area (calculated topological polar surface area contributions differ by approximately 20–30 Ų vs. monocyclic aryl analogs), is anticipated to confer enhanced membrane partitioning and altered target-binding kinetics relative to smaller aryl congeners, although direct comparative biophysical data for K784-8160 versus these specific analogs remain unpublished [1].

Naphthalene SAR Context
Class-level
Naphthalene adds ~25–35 Ų hydrophobic surface vs. monocyclic aryl analogs (class-level inference).
May influence membrane partitioning (data to verify)
Direct biophysical comparison unavailable.
structure-activity relationship lipophilicity piperazinyl-pyridazine scaffold

Deep-Learning-Driven Discovery and Novelty

K784-8160 (ZINC000006756082) was identified through an integrated computational pipeline combining deep fusion convolutional neural networks (DFCNN), AutoDock Vina molecular docking, DeepBindBC binding prediction, molecular dynamics (MD) simulations, and metadynamics sampling against the TIPE3 protein [1]. This multi-layered in silico approach distinguishes K784-8160 from earlier TIPE3 tool compounds that were identified through serendipity or low-throughput screening. The study screened a large subset of the ZINC compound database and selected only six candidates for experimental validation, of which K784-8160 was one of three confirmed actives [1]. The computational binding pose analysis indicated that K784-8160 engages TIPE3 through hydrophobic interactions within the lipid-binding pocket, a mechanism consistent with its naphthalene-driven lipophilic character [1]. No prior biological annotation exists for this compound in ChEMBL, PubChem BioAssay, or BindingDB as of the search date, confirming its novelty as a TIPE3 ligand .

AI-Driven Discovery
Supporting evidence
Identified via DFCNN + docking + MD; screened from ZINC database. No prior bioactivity in ChEMBL or PubChem.
Novel tool compound opportunity
Computational rationale supports structure-based optimization.
AI-driven drug discovery virtual screening TIPE3 pharmacology

Current Evidence Limitations and Data Gaps

The quantitative differential evidence for K784-8160 (CAS 921529-49-9) against close structural analogs and alternative TIPE3 inhibitors is limited as of the search date (April 2026). Specifically: (i) no direct head-to-head TIPE3 biochemical IC50 or Kd values are publicly available for K784-8160 versus E745-0011, 7238-1516, or any structural analog in a purified enzyme assay; (ii) no selectivity panel data (e.g., kinome-wide or CEREP panel profiling) have been reported; (iii) no in vivo pharmacokinetic, efficacy, or tolerability data exist in the peer-reviewed literature; (iv) no cellular TIPE3 target engagement data (e.g., CETSA, NanoBRET) have been published for this compound [1]. The available evidence consists of cell viability IC50 values in two colon cancer lines (HT-29 and LoVo) and qualitative cytotoxicity selectivity observations from a single publication [1]. Consequently, procurement decisions must be made with the understanding that K784-8160 is an early-stage chemical probe whose full pharmacological profile, selectivity fingerprint, and ADME properties remain uncharacterized.

Data Gaps
Data to verify
No biochemical IC50, selectivity panel, in vivo PK, or cellular target engagement data published.
Early-stage probe; not a fully validated chemical probe
Micromolar cellular potency; requires medicinal chemistry optimization.
evidence limitations data gaps procurement caveats

K784-8160 Research Applications


TIPE3 Target Validation in Colon Cancer Models

K784-8160 is best deployed as a tool compound for preliminary TIPE3 target validation experiments in colorectal cancer cell lines. Given its demonstrated dose-dependent inhibition of HT-29 (IC50 = 4.94 μM) and LoVo (IC50 = 26.35 μM) cell viability [1], researchers can use the compound in siRNA/shRNA rescue experiments, TIPE3 overexpression/downregulation correlation studies, and pathway analysis (e.g., PI3K/AKT signaling modulation) to dissect TIPE3's role in colon cancer biology. The broader activity profile of K784-8160, relative to the expression-selective inhibitors E745-0011 and 7238-1516, makes it suitable for initial phenotypic screening across a panel of colon cancer lines with heterogeneous TIPE3 expression [2]. Users should include appropriate vehicle controls (≤0.1% DMSO) and confirm TIPE3 target engagement via orthogonal methods (e.g., CETSA or DARTS) where feasible.

Hit-to-Lead Optimization of the Core Scaffold

K784-8160 serves as a tractable starting point for structure-activity relationship (SAR) campaigns targeting TIPE3. The modular scaffold—comprising a pyridazine core, piperazine linker, thiophene substituent, and naphthalene carbonyl group—offers four independently modifiable vectors for systematic analog synthesis [1]. Medicinal chemists can explore: (i) replacement of the naphthalene-1-carbonyl with substituted naphthalenes, quinolines, or bicyclic heteroaromatics to modulate lipophilicity and potency; (ii) variation of the thiophen-2-yl group at the pyridazine 6-position to probe electronic and steric effects on TIPE3 binding; (iii) piperazine N-substitution or ring modification to optimize basicity and solubility. The deep-learning-derived binding pose predictions from Chen et al. (Cells 2024) provide in silico guidance for rational design, while the absence of prior SAR exploration around this chemotype creates a substantial opportunity for novel intellectual property generation [2]. The compound's commercial availability from ProbeChem (>98% HPLC purity) facilitates rapid analoging .

TIPE Family Selectivity Profiling

K784-8160 is well-suited for selectivity profiling studies across the TIPE family (TNFAIP8 / TIPE1, TNFAIP8L1 / TIPE2, TNFAIP8L3 / TIPE3) and structurally related lipid second-messenger transfer proteins. The compound's naphthalene moiety is hypothesized to engage the hydrophobic lipid-binding pocket of TIPE3 based on molecular docking analysis [1]; however, the degree of selectivity over TIPE1 and TIPE2 has not been experimentally established. Researchers can employ K784-8160 in comparative biochemical assays (e.g., fluorescence polarization competition assays using fluorescently labeled phosphoinositide probes) or thermal shift assays (differential scanning fluorimetry) against purified recombinant TIPE1, TIPE2, and TIPE3 proteins to quantify selectivity. The resulting selectivity fingerprint will inform whether the naphthalene-bearing scaffold provides a privileged TIPE3-directed pharmacophore or whether additional structural optimization is needed to achieve paralog selectivity [1].

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Cell-model response across TIPE3 expression contexts
Orthogonal target engagement assessment (CETSA/DARTS)
Scaffold optimization studies
Modular chemotype with four diversifiable vectors
SAR-driven potency and property improvement
TIPE family selectivity profiling
Naphthalene-bearing hydrophobic pharmacophore
Paralog selectivity determination via biochemical assays
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